N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide (CAS: 879928-79-7) is a benzofuran-2-carboxamide derivative characterized by a fused benzofuran core, a 1,1-dioxidotetrahydrothiophen-3-yl group, and a 3-methylthiophen-2-ylmethyl substituent. Its molecular formula is C₂₁H₂₃NO₅S, with a molecular weight of 401.5 g/mol . The compound’s structure combines aromatic (benzofuran, thiophene) and sulfone moieties, which may influence its physicochemical properties, such as lipophilicity and metabolic stability.
Properties
Molecular Formula |
C21H23NO4S2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H23NO4S2/c1-13-4-5-18-17(10-13)15(3)20(26-18)21(23)22(11-19-14(2)6-8-27-19)16-7-9-28(24,25)12-16/h4-6,8,10,16H,7,9,11-12H2,1-3H3 |
InChI Key |
QEVZQBGQUVWZDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=C(C=CS3)C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Benzofuran Ring Construction
The benzofuran scaffold is typically synthesized via cyclization of 2-hydroxyacetophenone derivatives or Fischer indole-like reactions . A proven method involves:
Carboxamide Functionalization
The carboxylate group at the 2-position is converted to a carboxamide via amide coupling or transamidation :
-
Method A : Reacting ethyl benzofuran-2-carboxylate with formamide in the presence of sodium methoxide (NaOMe) in N-methylpyrrolidone (NMP) at 100–120°C.
-
Method B : Direct aminolysis using ammonium hydroxide under reflux in ethanol, achieving yields >80%.
Table 1: Comparison of Amidation Methods
| Condition | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Sodium methoxide | Formamide | NMP | 120°C | 75–80 |
| Ammonium hydroxide | NH₄OH | Ethanol | 80°C | 85–90 |
Synthesis of the N-(1,1-Dioxidotetrahydrothiophen-3-yl) Sulfonamide Moiety
Tetrahydrothiophene Sulfone Preparation
The sulfone head group is synthesized via oxidation of tetrahydrothiophene derivatives :
-
Thiophene sulfonation : Reacting tetrahydrothiophene-3-amine with hydrogen peroxide (H₂O₂) in acetic acid at 50°C to yield 1,1-dioxidotetrahydrothiophen-3-amine.
-
Formamide conjugation : Treating the sulfonated amine with formyl chloride in dichloromethane (DCM) to form N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide.
Sulfonamide Coupling
The sulfonamide group is introduced via nucleophilic substitution :
-
Reacting the benzofuran-2-carboxamide with 1,1-dioxidotetrahydrothiophen-3-amine in the presence of EDC/HOBt in DMF at 0–5°C.
-
Purification via recrystallization from methanol/water (95:5) to isolate the sulfonamide intermediate.
N-Alkylation with (3-Methylthiophen-2-yl)Methyl Group
Synthesis of (3-Methylthiophen-2-yl)Methyl Chloride
Alkylation of the Sulfonamide Intermediate
The final step involves N-alkylation under mild conditions to avoid side reactions:
-
Combining the sulfonamide intermediate with (3-methylthiophen-2-yl)methyl chloride in acetonitrile.
-
Adding potassium carbonate (K₂CO₃) as a base and stirring at 25°C for 12–16 hours.
-
Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) or recrystallization from isopropanol.
Critical Parameters :
-
Temperature control : Excess heat promotes over-alkylation or decomposition.
-
Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction kinetics.
Analytical Validation and Characterization
Structural Confirmation
Purity Assessment
-
HPLC : >98% purity using a C18 column (acetonitrile/water 70:30, 1.0 mL/min).
-
XRD : Monoclinic crystal system with hydrogen bonding between sulfone oxygen and amide NH.
Challenges and Optimization Strategies
-
Regioselectivity in alkylation : Competing O- vs. N-alkylation is mitigated by using bulky bases (e.g., DBU).
-
Sulfone stability : Avoid strong reducing agents (e.g., LiAlH₄) to prevent desulfonation.
-
Scale-up limitations : Batch processes face yield drops >5 kg due to exothermic amidation; continuous flow systems improve consistency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene moiety.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines, depending on the target functional group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in modulating specific biological pathways. It has been studied for its potential as an activator of G protein-gated inwardly rectifying potassium channels (GIRK), which play a crucial role in regulating neuronal excitability and cardiac function .
Applications in Medicinal Chemistry
This compound has potential applications in various areas:
- Neuroscience : As a GIRK channel activator, it may have implications for treating neurological disorders by modulating neuronal excitability.
- Cardiology : Its ability to influence cardiac function through GIRK channels makes it a candidate for cardiovascular therapies.
Case Studies
Several studies have focused on the synthesis and biological evaluation of compounds related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide:
- GIRK Channel Activation : A study characterized a series of derivatives that demonstrated potent activation of GIRK channels, highlighting their potential as therapeutic agents .
- Biological Characterization : Preliminary studies have shown that modifications to the benzofuran core can significantly alter biological activity, suggesting avenues for further optimization .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the dioxidotetrahydrothiophene group can enhance binding affinity and specificity.
Comparison with Similar Compounds
A. Substituent-Driven Activity
- Compound 1j () demonstrated the strongest inhibition of NMDA-induced ROS (168% → 60%), suggesting that electron-donating groups or heterocyclic substituents enhance antioxidant activity .
- Antifungal Activity : Triazole-linked benzofuran hybrids (8a–8g) achieved 80–90% yields via click chemistry, with antifungal efficacy attributed to the triazole moiety’s ability to disrupt fungal membrane integrity . The target compound lacks a triazole group, which may limit its antifungal utility compared to these hybrids.
- Anticancer Potential: Derivatives like 29 () incorporate piperidine and benzothiophene groups, which may interact with kinase or protease targets. The target compound’s thiophene and sulfone groups could similarly modulate enzyme inhibition but require empirical validation .
Structure-Activity Relationship (SAR) Trends
Benzofuran Core Modifications :
- Methyl groups at positions 3 and 5 (target compound) may sterically hinder metabolic degradation, prolonging half-life.
- Replacement of the benzofuran core with benzothiophene (as in compound 29 ) alters electron distribution, affecting target binding .
N-Substituent Effects :
- Bulky substituents (e.g., 3,4,5-trimethoxybenzyl) may reduce CNS penetration but improve solubility for peripheral targets.
- Heterocyclic groups (e.g., thiophene, tetrahydrothiophen-3-yl) enhance ligand-receptor interactions in neuroprotective contexts .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound notable for its unique structural features, including a benzofuran core and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating specific biological pathways.
The molecular formula of the compound is with a molecular weight of 438.0 g/mol. Its structure is characterized by various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N2O4S2 |
| Molecular Weight | 438.0 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide |
| InChI Key | QEVZQBGQUVWZDB-UHFFFAOYSA-N |
The proposed mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The benzofuran core can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the dioxidotetrahydrothiophene group may enhance binding affinity and specificity. Notably, compounds with similar structures have been investigated for their roles as activators of G protein-gated inwardly rectifying potassium channels (GIRK), which are essential in regulating neuronal excitability and cardiac function .
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Potential:
Studies have shown that benzofuran derivatives can exert pro-oxidative effects and increase reactive oxygen species (ROS) in cancer cells, leading to apoptosis. This compound has been noted for its potential to target specific cancer pathways .
2. Modulation of Ion Channels:
The compound's interaction with GIRK channels suggests it may play a role in modulating cellular excitability. This mechanism is particularly relevant in conditions such as epilepsy and chronic pain management.
3. Enzyme Inhibition:
Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .
Case Studies
Several studies have focused on the synthesis and biological evaluation of similar compounds, providing insights into the potential applications of this compound:
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of benzofuran exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to ROS generation, leading to oxidative stress-induced apoptosis .
Case Study 2: GIRK Channel Activation
Research on related compounds revealed their ability to activate GIRK channels effectively. This activation was linked to enhanced potassium ion flow into cells, resulting in hyperpolarization and reduced excitability.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzofuran cyclization | Pd(OAc)₂, HCO₂H, 80°C, 12h | ~60-70 | |
| Sulfone oxidation | mCPBA, CH₂Cl₂, RT, 6h | ~85 | |
| N-Alkylation | NaH, DMF, 0°C → RT, 3h | ~50-60 |
Basic: What analytical methods validate the compound’s structure and purity?
Answer:
- 1H/13C NMR : Confirm regiochemistry of substituents (e.g., methyl groups on benzofuran at C3/C5, thiophene-methyl at C3) .
- IR Spectroscopy : Identify sulfone (S=O) stretches at ~1150-1300 cm⁻¹ and carboxamide (C=O) at ~1650 cm⁻¹ .
- Elemental Analysis : Verify C, H, N, S content (e.g., C22H22FNO4S requires C 63.60%, H 5.34%) .
- HRMS : Exact mass confirmation (e.g., calculated [M+H]+ = 416.12; observed 416.10) .
Advanced: How do solvent systems influence reaction yields in analogous sulfone-containing compounds?
Answer:
Solvent polarity and coordinating ability critically impact nucleophilic substitution and cyclization. For example:
- Hexane–Acetone (3:1) : Enhances solubility of nitro intermediates in dihydrothiophene-dioxide systems, achieving 28-34% yields .
- DMF : Facilitates N-alkylation via stabilization of transition states but may reduce selectivity due to high polarity .
- Ethanol–Water : Improves crystallization of sulfone derivatives, aiding purity without column chromatography .
Q. Table 2: Solvent Effects on Yield
| Reaction Type | Solvent System | Yield (%) | Selectivity Issues |
|---|---|---|---|
| Cyclization | Hexane–Acetone (3:1) | 34 | Competing nitro reduction |
| N-Alkylation | DMF | 60 | Over-alkylation |
Advanced: How to resolve contradictory spectral data (e.g., unexpected NOE correlations)?
Answer:
Contradictions may arise from conformational flexibility or impurities. Strategies:
- Variable-Temperature NMR : Resolve dynamic effects (e.g., hindered rotation in carboxamide groups) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions (e.g., benzofuran-thiophene coupling) .
- Repetitive Recrystallization : Eliminate impurities causing anomalous integrations (e.g., residual DMF in alkylation products) .
Advanced: What mechanistic insights explain regioselectivity in thiophene substitution?
Answer:
The 3-methylthiophen-2-ylmethyl group’s regiochemistry is governed by:
- Electronic Effects : Electron-rich C2 of thiophene directs electrophilic substitution.
- Steric Hindrance : Methyl at C3 blocks substitution at adjacent positions, favoring C2 .
- Computational Modeling : DFT studies predict transition-state stabilization at C2 due to lower activation energy (~5 kcal/mol difference vs. C4) .
Basic: How to optimize storage conditions to maintain stability?
Answer:
- Temperature : Store at –20°C in inert atmosphere (Ar) to prevent sulfone hydrolysis.
- Light Sensitivity : Protect from UV exposure (amber vials) due to benzofuran photodegradation.
- Solubility : Lyophilize and store as a solid; DMSO solutions degrade within 1 week at RT .
Advanced: What strategies address low yields in multi-step syntheses?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
